molecular formula C8H15NOS B15258087 1-Oxa-8-thiaspiro[4.5]decan-4-amine

1-Oxa-8-thiaspiro[4.5]decan-4-amine

Cat. No.: B15258087
M. Wt: 173.28 g/mol
InChI Key: WZORNURJEYIIQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-8-thiaspiro[4.5]decan-4-amine is a spirocyclic compound characterized by a unique structure that includes both oxygen and sulfur atoms within its ring system. Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique chemical and biological properties. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-8-thiaspiro[4.5]decan-4-amine can be achieved through several synthetic routes. One common method involves the acid-catalyzed phenylsulfanyl migration. This process typically starts with the preparation of 2- and 3-alkyl-3-phenylsulfanyl-1,8-dioxa- and 1-oxa-8-thiaspiro[4.5]decanes. The phenylsulfanyl group is then migrated under acidic conditions to yield the desired spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to scale up the synthesis. This approach allows for the efficient formation and reduction of intermediates, such as azides, and the use of biocatalysts like transaminases to achieve high yields and enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

1-Oxa-8-thiaspiro[4.5]decan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert azides or other functional groups into amines or other desired products.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides or sulfonates are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-Oxa-8-thiaspiro[4.5]decan-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxa-8-thiaspiro[4.5]decan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a high degree of specificity in binding, which can modulate the activity of the target molecule. This modulation can result in various biological effects, such as inhibition or activation of enzymatic activity, depending on the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

    1-Oxa-8-azaspiro[4.5]decan-3-amine: Similar in structure but contains a nitrogen atom instead of sulfur.

    1,8-Dioxaspiro[4.5]decanes: Contains two oxygen atoms in the ring system.

    8-Oxa-2-azaspiro[4.5]decane: Another spirocyclic compound with different heteroatoms.

Uniqueness

1-Oxa-8-thiaspiro[4.5]decan-4-amine is unique due to the presence of both oxygen and sulfur atoms in its ring system. This combination imparts distinct chemical and biological properties that are not observed in similar compounds with different heteroatoms. The presence of sulfur, in particular, can influence the compound’s reactivity and its interactions with biological targets .

Properties

Molecular Formula

C8H15NOS

Molecular Weight

173.28 g/mol

IUPAC Name

1-oxa-8-thiaspiro[4.5]decan-4-amine

InChI

InChI=1S/C8H15NOS/c9-7-1-4-10-8(7)2-5-11-6-3-8/h7H,1-6,9H2

InChI Key

WZORNURJEYIIQQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2(C1N)CCSCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.